6''-O-Acetyldaidzin
Overview
Description
6’'-O-Acetyldaidzin is an isoflavone glycoside isolated from soybeans . It significantly inhibits lipid peroxidation in rat liver microsome with an IC50 of 8.2 μM .
Molecular Structure Analysis
The molecular formula of 6’'-O-Acetyldaidzin is C23H22O10 . Its molecular weight is 458.41 . The exact structure can be found in the references .Physical And Chemical Properties Analysis
The physical and chemical properties of 6’'-O-Acetyldaidzin include a molecular weight of 458.41 and a molecular formula of C23H22O10 . Further details about its physical and chemical properties are not provided in the search results.Scientific Research Applications
Neuroprotective Effects
6''-O-Succinyldaidzin, a derivative of daidzin, was investigated for its neuroprotective effects in a study using a middle cerebral artery occlusion (MCAO) model in rats. The study found that 6''-O-Succinyldaidzin reduced both infarct areas and neurological scores, suggesting its potential as a neuroprotective agent. This effect was associated with the upregulation of ERK, HO-1, and nuclear-Nrf2 levels, indicating its involvement in Nrf2-related antioxidant pathways (Bao et al., 2020).
Analytical Chemistry and Nutrition Supplements
6''-O-Acetyldaidzin has been a subject of study in the field of analytical chemistry, particularly in the quantitative determination and structural characterization of isoflavones in nutrition supplements. A method using liquid chromatography-mass spectrometry (LC-MS) was developed to accurately determine the content of 6''-O-Acetyldaidzin and other isoflavones in nutrition supplements (Chen et al., 2005).
Antioxidant Activity
In the context of antioxidant research, 6''-O-Acetyldaidzin has been identified as a significant compound. It was found to inhibit lipid peroxidation in rat liver microsomes, indicating its potential as an effective antioxidant agent. This discovery contributes to the understanding of the role of isoflavonoids in health and disease management (Lee et al., 1999).
Isoflavone Concentration in Soy Foods
The concentration and distribution of isoflavones, including 6''-O-Acetyldaidzin, in commercial soybean foods were evaluated to understand the impact of processing techniques on these compounds. The study provided insights into how different manufacturing steps affect the retention and distribution of isoflavone isomers like 6''-O-Acetyldaidzin in various soy products (Wang & Murphy, 1996).
Safety And Hazards
According to the safety data sheet, 6’'-O-Acetyldaidzin is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include rinsing with water and seeking medical attention . It should be stored under the recommended conditions as per the Certificate of Analysis .
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O10/c1-11(24)30-10-18-20(27)21(28)22(29)23(33-18)32-14-6-7-15-17(8-14)31-9-16(19(15)26)12-2-4-13(25)5-3-12/h2-9,18,20-23,25,27-29H,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOZJTDOTOZVRT-DODNOZFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40991721 | |
Record name | Daidzin 6′′-O-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40991721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6''-O-Acetyldaidzin | |
CAS RN |
71385-83-6 | |
Record name | Acetyldaidzin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71385-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6''-O-Acetyldaidzin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071385836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daidzin 6′′-O-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40991721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6''-O-ACETYLDAIDZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36K493J05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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